3-(4-Aminophenyl)-6,7-difluoroquinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(4-Aminophenyl)-6,7-difluoroquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)-6,7-difluoroquinazoline-2,4(1H,3H)-dione typically involves multi-step synthetic routes. One common method includes the reaction of 4-aminobenzoic acid with 2,3,4,5-tetrafluorobenzoyl chloride under basic conditions to form an intermediate. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired quinazoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminophenyl)-6,7-difluoroquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups can be reduced to form alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
3-(4-Aminophenyl)-6,7-difluoroquinazoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)-6,7-difluoroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenylquinazoline-2,4(1H,3H)-dione: Lacks the fluorine atoms, which may affect its biological activity and chemical reactivity.
6,7-Difluoroquinazoline-2,4(1H,3H)-dione: Lacks the amino group, which may influence its interaction with biological targets.
3-(4-Nitrophenyl)-6,7-difluoroquinazoline-2,4(1H,3H)-dione: Contains a nitro group instead of an amino group, which can alter its chemical and biological properties.
Uniqueness
The presence of both the amino group and the fluorine atoms in 3-(4-Aminophenyl)-6,7-difluoroquinazoline-2,4(1H,3H)-dione makes it unique. The amino group can participate in hydrogen bonding and other interactions, while the fluorine atoms can enhance the compound’s stability and lipophilicity. These features contribute to its distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
3-(4-aminophenyl)-6,7-difluoro-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3O2/c15-10-5-9-12(6-11(10)16)18-14(21)19(13(9)20)8-3-1-7(17)2-4-8/h1-6H,17H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBMOUYKWFIZOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C(=O)C3=CC(=C(C=C3NC2=O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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